Daclatasvir was originally developed by Bristol-Myers Squibb and has been approved for use in various combinations for treating hepatitis C. The SRSR isomer denotes a specific stereochemical configuration of the compound, while the "d3" indicates that three hydrogen atoms have been replaced with deuterium, enhancing its stability and providing a useful tool for analytical studies and metabolic tracking.
The synthesis of Daclatasvir SRSR Isomer-d3 typically involves several key steps:
This multi-step synthetic route requires careful optimization to ensure yield and selectivity towards the SRSR isomer.
Daclatasvir SRSR Isomer-d3 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is typically represented as , reflecting the presence of deuterium.
Daclatasvir SRSR Isomer-d3 can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome and specificity of these transformations.
Daclatasvir SRSR Isomer-d3 functions by inhibiting the NS5A protein of the hepatitis C virus. This protein plays a crucial role in:
The mechanism involves binding to specific sites on the NS5A protein, leading to conformational changes that inhibit its activity.
Daclatasvir SRSR Isomer-d3 exhibits several notable physical and chemical properties:
Daclatasvir SRSR Isomer-d3 serves multiple purposes in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4